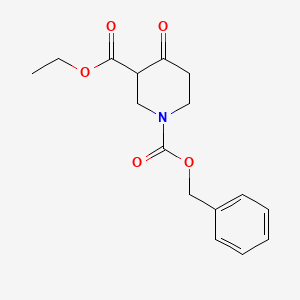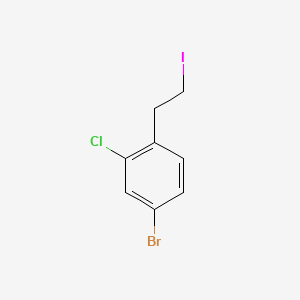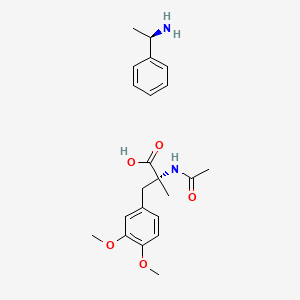![molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8](/img/structure/B585799.png)
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Vue d'ensemble
Description
“[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone” is a compound that belongs to the class of naphthoylindoles . It is an analogue of JWH-018, a synthetic cannabinoid found in several versions of the herbal mixture "Spice" . It acts as a cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of indole derivatives involves the construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides . This process allows for the effective formation of key indole intermediates, which are crucial in the total synthesis of the desired natural alkaloids .Molecular Structure Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The molecular docking analysis of these compounds suggests that the meta- and para-positions of the benzene ring of the phenylcarbamic amide moiety could be structurally modified by introducing halides or alkyl substituents .Chemical Reactions Analysis
Indole derivatives, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Applications De Recherche Scientifique
Analysis in Environmental Monitoring
- Reid, Derry, and Thomas (2014) conducted a study analyzing sewage for residues of illicit drugs, including synthetic cannabinoids like JWH-018 N-5-hydroxypentyl, a metabolite related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Reid, Derry, & Thomas, 2014).
Identification in Forensic Toxicology
- Nakajima et al. (2012) identified and quantitated new naphthoylindole drugs-of-abuse in unregulated "herbal" products, including compounds structurally similar to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Nakajima et al., 2012).
- Another study by Nakajima et al. (2011) involved the identification and quantitation of benzoylindoles and cannabimimetic naphthoylindoles in illegal products obtained via the internet, which contributes to the understanding of synthetic cannabinoids closely related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Nakajima et al., 2011).
Pharmacodynamics and Metabolism
- A study by Carlier et al. (2018) examined the pharmacodynamic effects, pharmacokinetics, and metabolism of AM-2201 in rats, a compound structurally similar to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone," offering insights into its effects and metabolism in biological systems (Carlier et al., 2018).
Chemical and Metabolic Characterization
- Hutter et al. (2013) focused on the chemical and metabolic characterization of AM-2201, providing insights into the metabolism and potential biological impacts of compounds related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone" (Hutter et al., 2013).
Antispasmodic Activity
- Lutsenko et al. (2014) conducted an experimental study on the antispasmodic activity of 2-Oksoindolin-3-Glyoxylic Acid Derivatives, which are structurally related to "[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone," exploring their potential therapeutic applications (Lutsenko, Ruslan, & Volodymyrovych, 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to modulate the interactions between certain molecules and their receptors . For instance, DPIE, an indole derivative, showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated cells .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities and are known to affect various biochemical pathways . For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one of the many natural compounds that contain indole as a parent nucleus .
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been studied . These studies often focus on the compound’s solubility, bioavailability, and potential for cytotoxicity .
Result of Action
Indole derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The biological activity of similar indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have shown promise in various areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a promising future direction for the development and optimization of indole derivatives for therapeutic use .
Propriétés
IUPAC Name |
[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUPJBNCNTOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017865 | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 N-(2-Hydroxypentyl); Methanone, [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-; [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone; JWH 018 N-(2-hydroxypentyl); JWH-018 N-(2-hydroxypentyl); [1-(2-Hydroxypentyl)indol-3-yl]-(1-naphthyl)methanone | |
CAS RN |
1936529-84-8 | |
| Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






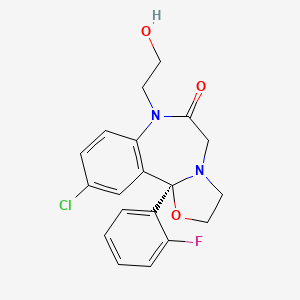
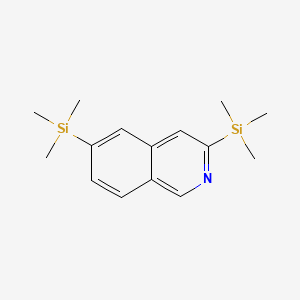


![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

